

MelQx-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: MelQx-d3

Cat. No.: B043366

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In-Depth Technical Guide to MelQx-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 (**MelQx-d3**), a deuterated isotopologue of the dietary carcinogen MelQx. This document details its fundamental properties, primary applications, and the methodologies for its use in quantitative analysis.

Core Compound Data

MelQx-d3 serves as an essential internal standard for the accurate quantification of MelQx in various complex matrices, including biological specimens and cooked foods.^[1] Its physical and chemical properties are closely related to its non-deuterated counterpart.

Property	Value	Reference
CAS Number	122457-31-2	--INVALID-LINK--
Molecular Formula	C ₁₁ H ₈ D ₃ N ₅	--INVALID-LINK--
Molecular Weight	216.26 g/mol	Calculated
Appearance	Pale orange to brown crystalline solid	Inferred from MelQx[2]
Solubility	Soluble in methanol and dimethyl sulfoxide (DMSO). Slightly soluble in water (0.71 mg/mL, requires sonication and warming).	[1][2]
Melting Point	295-300 °C (with slight decomposition)	Inferred from MelQx[2][3]
Storage	Store at -20°C for up to one month or at -80°C for up to six months.	[1]

Synthesis and Isotopic Labeling

While a specific, detailed synthesis protocol for **MelQx-d3** is not readily available in the public domain, its synthesis can be inferred from established methods for producing MelQx and other isotopically labeled heterocyclic amines. The deuterium atoms are typically introduced at the N-methyl group.

A plausible synthetic route involves the methylation of a suitable precursor, 6-amino-3-methyl-5-nitroquinoxaline, using a deuterated methylating agent (e.g., deuterated methyl iodide, CD₃I). This is followed by reduction of the nitro group to an amino group and subsequent cyclization with cyanogen bromide to form the imidazoquinoxaline ring system.[3]

The purity and isotopic enrichment of the final product are critical for its use as an internal standard and should be verified using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Application in Quantitative Analysis

The primary application of **MelQx-d3** is as an internal standard in isotope dilution mass spectrometry methods for the precise quantification of MelQx.[1] Its utility stems from its chemical and physical similarity to MelQx, ensuring it behaves almost identically during sample extraction, purification, and chromatographic separation. However, its increased mass allows it to be distinguished from the native analyte by a mass spectrometer.

Experimental Workflow for MelQx Quantification

A typical workflow for the quantification of MelQx in a food or biological sample using **MelQx-d3** as an internal standard is outlined below.



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*Workflow for MelQx quantification using **MelQx-d3**.*

Detailed Experimental Protocol: Quantification of MelQx in Beef Extract

This protocol is a composite of methodologies described in the literature for the analysis of heterocyclic amines in food matrices.[3][4]

1. Sample Preparation and Extraction:

- Homogenize 10 g of cooked beef extract.
- Spike the homogenate with a known amount of **MelQx-d3** solution in methanol.
- Perform a solid-phase extraction using a C18 cartridge to isolate the heterocyclic amines.

- The extraction may involve an initial acid-base partitioning to remove interfering substances. [3]

2. Purification:

- Further purify the extract using immunoaffinity chromatography with monoclonal antibodies specific for MelQx and related compounds, or by using "blue cotton" (cellulose with covalently bound CI Reactive Blue 21 dye) which adsorbs planar molecules like MelQx.[3]
- Elute the analytes from the purification column.

3. Instrumental Analysis (LC-MS/MS):

- Chromatography:
 - Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 μ m).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.2 mL/min.
- Mass Spectrometry (Triple Quadrupole):
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Multiple Reaction Monitoring (MRM):
 - MelQx: Monitor the transition of m/z 214.1 -> 199.1.
 - **MelQx-d3**: Monitor the transition of m/z 217.1 -> 202.1.
 - The specific fragmentation pattern can be determined by direct infusion of the standards.

4. Quantification:

- Construct a calibration curve using known concentrations of MelQx standard, each spiked with the same amount of **MelQx-d3**.

- Calculate the concentration of MeIQx in the sample by comparing the peak area ratio of the endogenous MeIQx to the **MeIQx-d3** internal standard against the calibration curve.

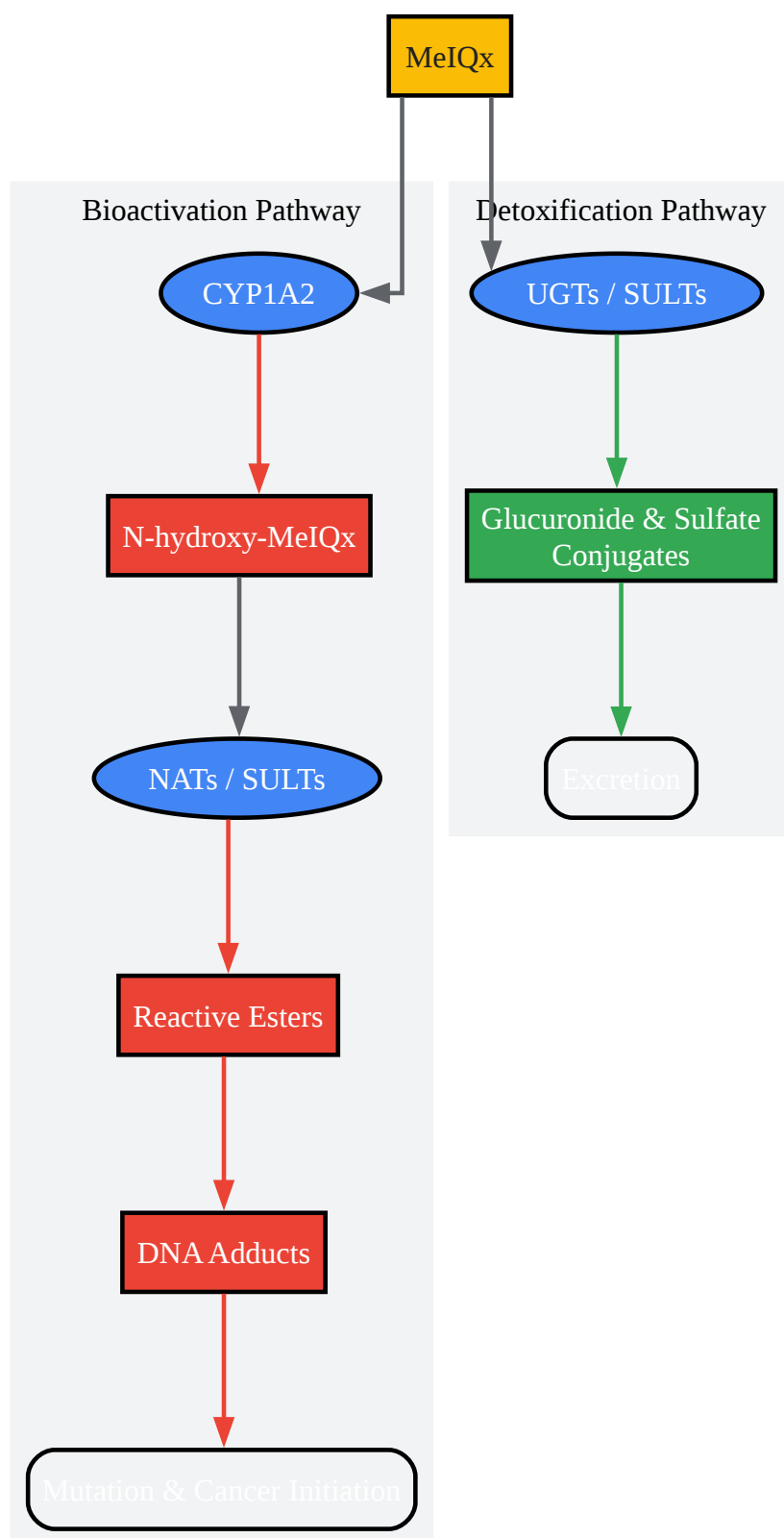
Metabolic Fate and Toxicological Profile of the Parent Compound (MeIQx)

MeIQx-d3 is expected to have a metabolic profile very similar to that of MeIQx, although minor differences in the rate of metabolism may occur due to the kinetic isotope effect. MeIQx is a known mutagen and carcinogen that requires metabolic activation to exert its toxic effects.^[5]

The primary metabolic activation pathway of MeIQx is initiated by cytochrome P450 enzymes, particularly CYP1A2, leading to the formation of N-hydroxy-MeIQx. This intermediate can then be further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive esters that can bind to DNA, forming adducts that can lead to mutations and cancer initiation.

Detoxification pathways for MeIQx also exist, including glucuronidation and sulfation. The balance between bioactivation and detoxification pathways is a critical determinant of individual susceptibility to the carcinogenic effects of MeIQx.

MeIQx Bioactivation and Detoxification Signaling Pathway



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Metabolic pathways of MeIQx.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MeIQx (2-AMINO-3,8-DIMETHYLMIDAZO[4,5-f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantification of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in beef extracts by liquid chromatography with electrochemical detection (LCEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
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